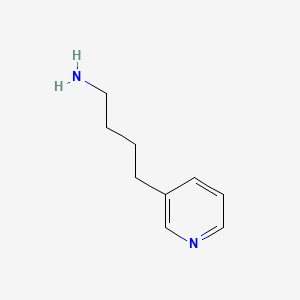
4-(Pyridin-3-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-3-yl)butan-1-amine is an organic compound that belongs to the class of pyridine derivatives It consists of a butylamine chain attached to the third position of a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromobutan-1-amine with pyridine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-bromobutan-1-amine and pyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 4-(Pyridin-3-yl)butanenitrile, which is obtained from the reaction of 4-bromobutanenitrile with pyridine. The hydrogenation process is typically carried out in the presence of a metal catalyst such as palladium on carbon.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Pyridin-3-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions.
Materials Science:
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-3-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include neurotransmitter receptors and ion channels.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-2-yl)butan-1-amine: Similar structure but with the pyridine ring attached at the second position.
4-(Pyridin-4-yl)butan-1-amine: Similar structure but with the pyridine ring attached at the fourth position.
4-(Pyridin-3-yl)butan-2-amine: Similar structure but with the amine group attached to the second carbon of the butyl chain.
Uniqueness
4-(Pyridin-3-yl)butan-1-amine is unique due to its specific attachment of the butylamine chain to the third position of the pyridine ring, which can influence its chemical reactivity and biological activity compared to its isomers.
Propiedades
Número CAS |
6021-23-4 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-pyridin-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H14N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6,10H2 |
Clave InChI |
WSPOELFRDPKVAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCCCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














